Physicochemical properties of 3-(4-Iodophenoxy)propanoic acid
Physicochemical properties of 3-(4-Iodophenoxy)propanoic acid
Comprehensive Physicochemical Profiling and Synthetic Utility of 3-(4-Iodophenoxy)propanoic Acid
Executive Summary
In the landscape of modern drug discovery and agrochemical development, bifunctional scaffolds serve as critical nodes for molecular diversification. 3-(4-Iodophenoxy)propanoic acid is a highly versatile intermediate characterized by two orthogonal reactive centers: an electrophilic aryl iodide and a nucleophilic/acidic propanoic acid moiety. This dual reactivity allows for independent functionalization, making it an indispensable building block for synthesizing complex aryloxypropanoic acid derivatives—a class of compounds with profound historical and contemporary significance in peroxisome proliferator-activated receptor (PPAR) modulation and herbicidal activity[1][2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions, providing an in-depth analysis of the physicochemical causality that dictates this molecule's behavior in synthetic workflows and radiochemical applications.
Physicochemical Profiling & Causality
To effectively deploy 3-(4-Iodophenoxy)propanoic acid in a synthetic or biological assay, one must understand how its sub-structural components interact to define its macroscopic properties.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound[3].
| Property | Value | Causality / Significance |
| CAS Number | 67856-44-4 | Unique chemical identifier for procurement and database cross-referencing. |
| Molecular Formula | C₉H₉IO₃ | Defines the mass balance; the presence of iodine significantly impacts density and X-ray absorption. |
| Molecular Weight | 292.07 g/mol | High molecular weight relative to carbon count, driven by the heavy iodine atom (126.9 g/mol ). |
| SMILES | C1=CC(=CC=C1OCCC(=O)O)I | Topological representation highlighting the para-substitution pattern. |
| Predicted pKa | ~4.6 | The propanoic acid dictates the ionization state. At physiological pH (7.4), the molecule is >99% ionized (carboxylate), ensuring aqueous solubility but limiting passive membrane permeability unless masked as a prodrug. |
| Predicted LogP | ~2.9 | The highly polarizable, lipophilic iodine atom counterbalances the hydrophilic carboxylic acid, resulting in moderate lipophilicity ideal for partitioning into organic solvents during extraction. |
Electronic Distribution and Reactivity
The ether oxygen at the para position donates electron density into the aromatic ring via resonance (+R effect). Conversely, the iodine atom is mildly electron-withdrawing via induction (-I effect) but weakly donating via resonance. The net result is a relatively electron-rich aromatic system. While electron-rich aryl halides typically exhibit slower rates of oxidative addition in palladium-catalyzed cross-coupling, the exceptional polarizability and leaving-group ability of the iodine atom completely override this electronic penalty, ensuring rapid and high-yielding carbon-carbon bond formation[4].
Structural reactivity pathways of 3-(4-Iodophenoxy)propanoic acid.
Self-Validating Experimental Methodologies
The following workflows are designed as self-validating systems. By leveraging the specific physicochemical properties of 3-(4-Iodophenoxy)propanoic acid (specifically its pKa), researchers can build intrinsic quality-control checkpoints directly into the protocols.
Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 3-(4-Iodophenoxy)propanoic acid with an arylboronic acid to generate a biphenyl-ether derivative.
Causality of Reagent Selection: We utilize Pd(dppf)Cl2 as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. Potassium carbonate ( K2CO3 ) is selected as the base because it effectively quaternizes the boronic acid into a reactive boronate complex, facilitating transmetalation.
Step-by-Step Protocol:
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Reaction Assembly: In an oven-dried Schlenk flask, combine 3-(4-Iodophenoxy)propanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.
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Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv) under an inert argon atmosphere. Heat the mixture to 80 °C for 4 hours.
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Self-Validating In-Process Check: Analyze an aliquot via TLC (UV 254 nm). The complete disappearance of the starting material (which strongly absorbs UV due to the heavy atom effect of iodine) validates the completion of oxidative addition and transmetalation.
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Phase-Directed Isolation (Self-Validating Extraction):
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Cool the reaction to room temperature and dilute with water.
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Adjust the aqueous layer to pH > 9 using 1M NaOH. Wash with Ethyl Acetate (EtOAc). Validation: Because the pKa is ~4.6, the target molecule is a highly water-soluble sodium carboxylate at pH 9. All neutral catalyst byproducts and unreacted boronic acid partition into the EtOAc layer, which is discarded.
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Acidify the aqueous layer to pH < 3 using 1M HCl. Validation: The carboxylate protonates, drastically dropping its aqueous solubility. Extract with fresh EtOAc. The target cross-coupled product is now exclusively in the organic phase.
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Purification: Dry the organic layer over MgSO4 , filter, and concentrate in vacuo to yield the pure product.
Workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Workflow 2: Radiochemical Isotopic Exchange for Imaging
Aryl iodides are the premier precursors for synthesizing radio-diagnostics. By exchanging the stable 127I with the radioactive 125I (Auger electron emitter, t1/2=59.4 days), researchers can create highly sensitive biological tracers[5].
Causality of Reagent Selection: Direct electrophilic radioiodination of an unfunctionalized aromatic ring is harsh and lacks regiocontrol. However, a Copper(I)-catalyzed isotopic exchange allows for precise, regioselective substitution at the exact site of the existing iodine atom, preserving the molecule's pharmacological profile[6].
Step-by-Step Protocol:
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Precursor Preparation: Dissolve 3-(4-Iodophenoxy)propanoic acid in a high-boiling, polar aprotic solvent (e.g., DMF) to stabilize the transition state of the exchange.
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Isotope Introduction: Add a catalytic amount of Cu(I)Cl and ascorbic acid (to prevent oxidation of Cu(I) to Cu(II)). Introduce [125I]NaI (typically 1-5 mCi) into the sealed reaction vial.
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Thermal Exchange: Heat the sealed vial to 140 °C for 45 minutes. The high temperature provides the activation energy required to break the strong C-I bond via a catalytic organocopper intermediate.
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Self-Validating Radio-HPLC: Quench the reaction and inject an aliquot onto a reverse-phase HPLC system equipped with dual UV and Gamma detectors. Validation: The protocol is successful if and only if the radioactive peak (Gamma detector) perfectly co-elutes with the UV peak of the "cold" (non-radioactive) standard. This confirms structural identity without requiring NMR of the radioactive sample.
Applications in Drug Development
The structural architecture of 3-(4-Iodophenoxy)propanoic acid bridges several therapeutic and diagnostic domains:
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PPAR Agonist Development: The aryloxypropanoic acid scaffold is the pharmacophoric core of fibrate drugs (e.g., clofibrate, fenofibrate), which modulate lipid metabolism via PPAR- α activation[2]. The propanoic acid chain provides optimal spatial orientation for hydrogen bonding within the receptor's ligand-binding domain, while the iodine atom serves as a synthetic handle to append bulky lipophilic tail groups required for receptor subtype selectivity[1].
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Matrix Metalloproteinase (MMP) Imaging: Iodophenoxy derivatives have been successfully integrated into pyrimidine-2,4,6-trione backbones to create potent inhibitors of MMP-2 and MMP-9. The presence of the iodine atom allows these inhibitors to be seamlessly translated into SPECT (Single-Photon Emission Computed Tomography) imaging agents for non-invasive tumor tracking[5].
References
- ChemScene. "67856-44-4 | 3-(4-Iodophenoxy)propanoic acid | ChemScene".
- Benchchem. "(2S)-2-(naphthalen-2-yloxy)propanoic acid - Benchchem".
- MDPI.
- ACS Publications. "Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases | Organic Letters".
- NIH/PMC.
Sources
- 1. (2S)-2-(naphthalen-2-yloxy)propanoic acid | 25258-16-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses of Radioiodinated Pyrimidine-2,4,6-Triones as Potential Agents for Non-Invasive Imaging of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20130034497A1 - Iodine-labeled homoglutamic acid and glutamic acid derivatives - Google Patents [patents.google.com]
